2-Methoxy-6-methyl-3-nitroisonicotinaldehyde
Overview
Description
2-Methoxy-6-methyl-3-nitroisonicotinaldehyde is a small molecule with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . It has been the subject of extensive research in recent years.
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde consists of a pyridine ring with a methoxy group at the 2nd position, a methyl group at the 6th position, and a nitro group at the 3rd position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde include a molecular weight of 196.16 g/mol and a molecular formula of C8H8N2O4 . Other properties such as boiling point, density, and solubility are not available from the current data.Scientific Research Applications
Onium Ions and Reactive Intermediates
Research by Olah et al. (1986) explores the preparation and structural studies of methoxydiazonium ions, providing insights into their stability and reactions with aromatics. This study emphasizes the chemical behavior of methoxy groups in complex ions, potentially relevant to understanding the reactivity of methoxy-functionalized compounds like 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde (Olah, R., Herges, R., Laali, K., & Segal, G., 1986).
Nitroxide-Mediated Polymerization
Guillaneuf et al. (2010) discuss the use of alkoxyamines bearing chromophore groups for nitroxide-mediated photopolymerization, providing a foundation for understanding how nitro and methoxy groups might influence polymerization processes. The study contributes to the broader knowledge of how such functional groups can be leveraged in material science and polymer chemistry (Guillaneuf, Y., Bertin, D., Gigmes, D., Versace, D.-L., Lalevée, J., & Fouassier, J. P., 2010).
Nitrosoarenes and Alkylative Cycloaddition
Penoni et al. (2006) describe the synthesis of N-methoxyindoles through the reaction between nitrosoarenes and alkynes, showcasing the interplay between nitro and methoxy functionalities in synthetic chemistry. This research could offer insights into the synthesis strategies and chemical reactivity of compounds like 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde (Penoni, A., Palmisano, G., Broggini, G., Kadowaki, A., & Nicholas, K., 2006).
Radical Arylation in Synthesis
Crich and Rumthao (2004) explore the synthesis of carbazomycin B through radical arylation, involving methoxy and nitro groups. This process illustrates the potential utility of these functional groups in the synthesis of complex organic molecules, which may be related to the synthesis or transformation of 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde (Crich, D., & Rumthao, S., 2004).
Nitroxide Fluorescence Imaging
Ahn et al. (2012) discuss the use of profluorescent nitroxides for imaging cellular oxidative stress, where methoxyamine analogues of nitroxides are synthesized. This application demonstrates the significance of methoxy and nitro groups in developing tools for biological and medical research (Ahn, H.-Y., Fairfull-Smith, K. E., Morrow, B. J., Lussini, V. C., Kim, B., Bondar, M. V., Bottle, S. E., & Belfield, K. D., 2012).
properties
IUPAC Name |
2-methoxy-6-methyl-3-nitropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(4-11)7(10(12)13)8(9-5)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSZMOVBDUHMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376631 | |
Record name | 2-Methoxy-6-methyl-3-nitropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methyl-3-nitroisonicotinaldehyde | |
CAS RN |
221349-79-7 | |
Record name | 2-Methoxy-6-methyl-3-nitropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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